molecular formula C26H25NO3 B12205886 (2Z)-2-(biphenyl-4-ylmethylidene)-7-[(diethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one

(2Z)-2-(biphenyl-4-ylmethylidene)-7-[(diethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one

Cat. No.: B12205886
M. Wt: 399.5 g/mol
InChI Key: WPGRHIFPVZLYIY-JLPGSUDCSA-N
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Description

(2Z)-2-(biphenyl-4-ylmethylidene)-7-[(diethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one is a complex organic compound that belongs to the class of benzofuran derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(biphenyl-4-ylmethylidene)-7-[(diethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one typically involves multiple steps, including the formation of the benzofuran ring and the introduction of the biphenyl and diethylamino groups. Common synthetic methods include:

    Cyclization Reactions: Formation of the benzofuran ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the biphenyl and diethylamino groups via substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(biphenyl-4-ylmethylidene)-7-[(diethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one undergoes various types of chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the carbonyl group to a hydroxyl group.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2Z)-2-(biphenyl-4-ylmethylidene)-7-[(diethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-2-(biphenyl-4-ylmethylidene)-7-[(diethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C26H25NO3

Molecular Weight

399.5 g/mol

IUPAC Name

(2Z)-7-(diethylaminomethyl)-6-hydroxy-2-[(4-phenylphenyl)methylidene]-1-benzofuran-3-one

InChI

InChI=1S/C26H25NO3/c1-3-27(4-2)17-22-23(28)15-14-21-25(29)24(30-26(21)22)16-18-10-12-20(13-11-18)19-8-6-5-7-9-19/h5-16,28H,3-4,17H2,1-2H3/b24-16-

InChI Key

WPGRHIFPVZLYIY-JLPGSUDCSA-N

Isomeric SMILES

CCN(CC)CC1=C(C=CC2=C1O/C(=C\C3=CC=C(C=C3)C4=CC=CC=C4)/C2=O)O

Canonical SMILES

CCN(CC)CC1=C(C=CC2=C1OC(=CC3=CC=C(C=C3)C4=CC=CC=C4)C2=O)O

Origin of Product

United States

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